Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a polycyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This structure combines pyrimidine and thiazine rings, with a p-tolyl (4-methylphenyl) substituent at position 6, a methyl group at position 8, and an ethyl carboxylate at position 5.
Properties
IUPAC Name |
ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-17(22)15-12(3)19-18-20(14(21)9-10-24-18)16(15)13-7-5-11(2)6-8-13/h5-8,16H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGJYABCUPKHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)CCS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . This method is efficient and yields the desired compound with high purity.
Chemical Reactions Analysis
Ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its pharmacological properties, it is being studied for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Pyrimido[2,1-b][1,3]oxazine vs. Thiazine :
Compound 3 (2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile) replaces the thiazine sulfur with an oxygen atom, forming an oxazine ring. This alters electronic properties and reactivity; the methylthio group at position 8 acts as a leaving group, enabling electrophilic substitutions . In contrast, the target compound’s thiazine core may enhance sulfur-mediated interactions in biological systems.- The di-p-tolyl substituents may improve lipophilicity compared to the target compound’s single p-tolyl group .
Substituent Effects
- Electron-Withdrawing vs. This contrasts with the electron-donating methyl group in the p-tolyl substituent of the target compound, which may enhance stability . Fluorophenyl (CAS 254433-14-2): Replacing p-tolyl with 4-fluorophenyl increases electronegativity, altering dipole moments and hydrogen-bonding capabilities .
- Functional Group Diversity: Methylthio (Compound 3): Enhances electrophilicity and serves as a synthetic handle for further derivatization . Cyano (Compound 3): Adjacent to methylthio, it facilitates cyclization reactions, enabling access to polycyclic architectures .
Data Tables
Research Findings and Implications
- Substituent Position Matters : The placement of electron-donating (e.g., p-tolyl) or withdrawing (e.g., nitro) groups significantly influences reactivity and interaction with biological targets. For instance, methylthio at position 8 (Compound 3 ) enables nucleophilic substitutions, while p-tolyl at position 6 enhances steric bulk .
- Heterocyclic Core Defines Function : Thiazine-containing compounds may exhibit unique sulfur-mediated binding compared to oxazine or pyridine hybrids, relevant for targeting sulfur-rich enzymatic pockets .
- Synthetic Optimization : Microwave-assisted methods and asymmetric catalysis (e.g., camphorsulfonic acid in ) offer pathways to high-purity derivatives, critical for pharmaceutical development .
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